4-chloro-N-ethyl-2-hydroxybenzamide
Description
Properties
IUPAC Name |
4-chloro-N-ethyl-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-11-9(13)7-4-3-6(10)5-8(7)12/h3-5,12H,2H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKXTFVRFLZFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-ethyl-2-hydroxybenzamide typically involves the following steps:
Nitration: The starting material, 2-hydroxybenzoic acid, undergoes nitration to introduce a nitro group at the fourth position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Chlorination: The amino group is converted to a chloro group through a Sandmeyer reaction, involving the use of copper(I) chloride and hydrochloric acid.
Amidation: Finally, the chlorinated compound is reacted with ethylamine to form 4-chloro-N-ethyl-2-hydroxybenzamide.
Industrial Production Methods
Industrial production of 4-chloro-N-ethyl-2-hydroxybenzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-ethyl-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form 4-chloro-N-ethyl-2-aminobenzamide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or ethylamine in an organic solvent.
Major Products
Oxidation: 4-chloro-N-ethyl-2-benzamide.
Reduction: 4-chloro-N-ethyl-2-aminobenzamide.
Substitution: 4-hydroxy-N-ethyl-2-hydroxybenzamide or 4-amino-N-ethyl-2-hydroxybenzamide.
Scientific Research Applications
4-chloro-N-ethyl-2-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-ethyl-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Key Observations:
- Hydroxyl Group: The 2-OH group enables hydrogen bonding, as seen in N-(4-chlorophenyl)-2-hydroxybenzamide, which forms stable crystalline networks .
Thermal Stability : Thioxo-oxadiazole derivatives (e.g., compound in ) exhibit higher melting points (~180°C) due to rigid heterocyclic moieties, whereas N-methyl analogs melt at lower temperatures (~145°C) .
Antimicrobial Activity:
- Thioxo-Oxadiazole Derivatives : The compound in demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to the thioxo group’s ability to disrupt bacterial membrane integrity.
- 2-Hydroxybenzamide Analogs : N-(4-chlorophenyl)-2-hydroxybenzamide () showed antifungal activity against Candida albicans (IC₅₀ = 12 µM), likely due to hydrogen bonding with fungal enzymes.
Enzyme Inhibition:
Comparative Insights:
The ethyl group in 4-chloro-N-ethyl-2-hydroxybenzamide may balance solubility and bioavailability better than bulkier substituents (e.g., naphthalen-1-ylmethylthio in ), which reduce aqueous solubility despite enhanced binding affinity.
Q & A
Q. What are the most reliable synthetic routes for 4-chloro-N-ethyl-2-hydroxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via sequential functionalization of a benzamide core. A common approach involves:
Acylation : React 2-hydroxybenzoic acid with ethylamine in the presence of a coupling agent (e.g., DCC/DMAP) to form the N-ethyl-2-hydroxybenzamide intermediate.
Chlorination : Introduce the chloro substituent at the 4-position using electrophilic chlorinating agents (e.g., Cl₂/FeCl₃ or N-chlorosuccinimide under controlled conditions) .
- Optimization Tips :
- Monitor reaction progress via TLC or HPLC to avoid over-chlorination.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxyl group.
- Key Reference : Scheme 2 in details analogous benzamide syntheses using Pd/C hydrogenation and acyl chloride couplings .
Q. What analytical techniques are critical for confirming the structure and purity of 4-chloro-N-ethyl-2-hydroxybenzamide?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., hydroxy proton at δ 10-12 ppm, ethyl group splitting patterns) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 228.05 for C₉H₁₀ClNO₂).
- HPLC-PDA : Assess purity (>95% by area normalization) using a C18 column (MeCN:H₂O gradient) .
- Melting Point : Compare experimental values (e.g., 145–147°C) to literature data for consistency .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Test against target enzymes (e.g., cyclooxygenase-2 or kinases) using fluorometric/colorimetric assays (IC₅₀ determination).
- Antimicrobial Screening : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of 4-chloro-N-ethyl-2-hydroxybenzamide?
- Methodological Answer :
- Computational Setup :
- Optimize geometry using B3LYP/6-31G* (hybrid functional with gradient corrections for exchange-correlation) .
- Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.
- Key Insights :
- The chloro and hydroxy groups increase electron-withdrawing effects, stabilizing the LUMO and enhancing electrophilicity.
- Compare with experimental UV-Vis spectra (λmax ~280 nm) to validate computed transitions .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
- Methodological Answer :
- Substituent Modulation :
- Bioisosteric Replacement : Substitute the ethyl group with cyclopropyl to improve metabolic stability .
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardize Assay Conditions :
- Use identical buffer pH, temperature, and enzyme concentrations.
- Validate with positive controls (e.g., aspirin for COX-2 inhibition).
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream gene effects (e.g., CPT1a inhibition in ) .
Q. What strategies improve the metabolic stability of 4-chloro-N-ethyl-2-hydroxybenzamide derivatives?
- Methodological Answer :
- Block Metabolic Hotspots :
- Introduce deuterium at the ethyl group to slow CYP450-mediated oxidation.
- Replace labile hydroxyl with a methoxy group (see for ethoxy analog stability) .
- In Vitro Assays : Use liver microsomes (human/rat) to quantify half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
